molecular formula C13H15NO5S B8326166 2-(3-Carboxy-acryloylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

2-(3-Carboxy-acryloylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B8326166
M. Wt: 297.33 g/mol
InChI Key: BFTZHIBQBQWJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Carboxy-acryloylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H15NO5S and its molecular weight is 297.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H15NO5S/c1-4-19-13(18)11-7(2)8(3)20-12(11)14-9(15)5-6-10(16)17/h5-6H,4H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

BFTZHIBQBQWJNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-Amino-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester (5.53 g, 27.8 mmol) in 25 mL of anhydrous ether was added dropwise to a solution of maleic anhydride (2.72 g, 27.8 mmol) in 25 mL of anhydrous ether. The reaction mixture was stirred at room temperature for 10 h. A yellow precipitate was formed. 2-(3-Carboxy-acryloylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester (5.96 g, 72% yield) was obtained as a yellow solid by filtration.
Quantity
5.53 g
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reactant
Reaction Step One
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2.72 g
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reactant
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Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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reactant
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